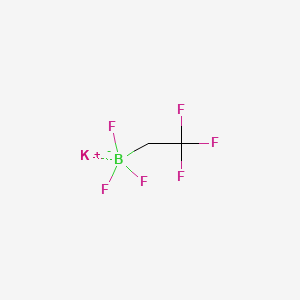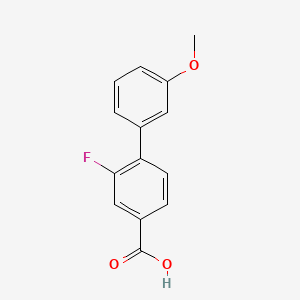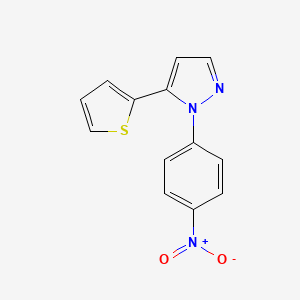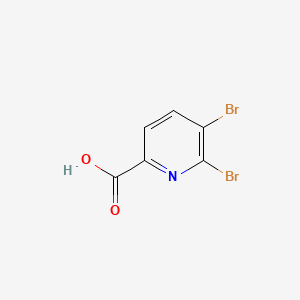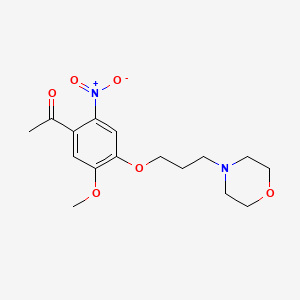
1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a methoxy group, a morpholinopropoxy group, and a nitrophenyl group attached to an ethanone backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Methoxylation: Addition of a methoxy group to the aromatic ring.
Morpholinopropoxylation: Attachment of a morpholinopropoxy group to the aromatic ring.
Acylation: Introduction of the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of 1-(5-Hydroxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone.
Reduction: Formation of 1-(5-Methoxy-4-(3-morpholinopropoxy)-2-aminophenyl)ethanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholinopropoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target proteins and enzymes.
類似化合物との比較
Similar Compounds
1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone: Similar structure but with an amino group instead of a nitro group.
1-(5-Methoxy-4-(3-morpholinopropoxy)-2-hydroxyphenyl)ethanone: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
1-[5-methoxy-4-(3-morpholin-4-ylpropoxy)-2-nitrophenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-12(19)13-10-15(22-2)16(11-14(13)18(20)21)24-7-3-4-17-5-8-23-9-6-17/h10-11H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPGZRYMQNRSSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCCN2CCOCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731415 |
Source


|
| Record name | 1-{5-Methoxy-4-[3-(morpholin-4-yl)propoxy]-2-nitrophenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219937-96-8 |
Source


|
| Record name | 1-{5-Methoxy-4-[3-(morpholin-4-yl)propoxy]-2-nitrophenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
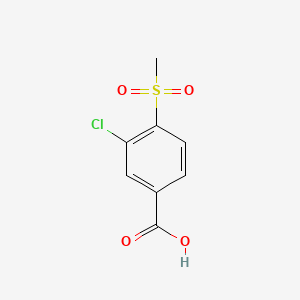
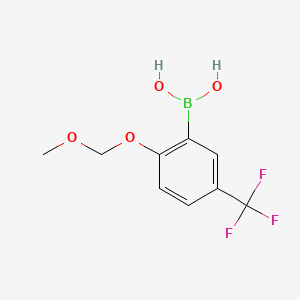
![2-(methylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B580986.png)
![4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580987.png)
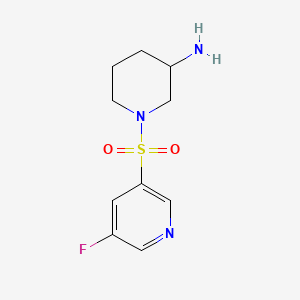
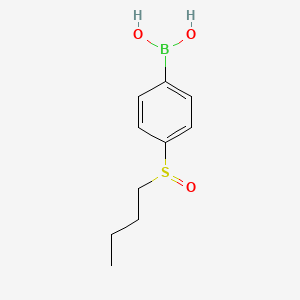
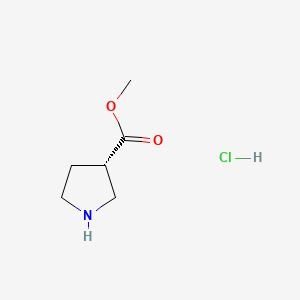
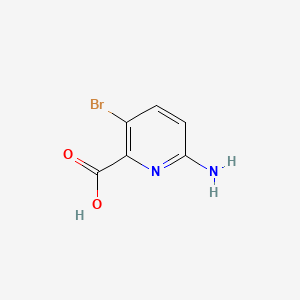

![3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B580996.png)
